Product packaging for Nitric acid, zirconium salt(Cat. No.:CAS No. 16092-48-1)

Nitric acid, zirconium salt

Cat. No.: B096632
CAS No.: 16092-48-1
M. Wt: 153.23 g/mol
InChI Key: JHHSIWYRUIFENY-UHFFFAOYSA-N
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Description

Nitric acid, zirconium salt (CAS 16092-48-1) is a fundamental inorganic precursor with significant utility in materials science and industrial chemistry. Its primary value lies in its role as a soluble and reactive source of zirconium cations, facilitating its incorporation into advanced materials. A prominent research application is in the surface treatment of dental ceramics, where it is used in etching solutions to enhance the surface roughness of yttrium-stabilized zirconia (YSZ), thereby improving the adhesion of luting cements for durable dental restorations . In the nuclear industry, high-purity zirconium is essential due to its low thermal neutron absorption cross-section. This compound is involved in complex separation processes, such as liquid-liquid extraction with Tributyl Phosphate (TBP), to purify zirconium from its chemically similar hafnium impurity, which is critical for nuclear fuel cladding and reprocessing applications . The corrosion performance of zirconium alloys in nitric acid environments, including those with fluoride impurities, is a key area of study to ensure material longevity in harsh conditions . This compound is also employed in the synthesis of zirconium-based catalysts, coatings, and specialized ceramics. As a versatile chemical intermediate, it enables the development of materials with enhanced thermal stability, corrosion resistance, and mechanical properties. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula N4O12Zr B096632 Nitric acid, zirconium salt CAS No. 16092-48-1

Properties

CAS No.

16092-48-1

Molecular Formula

N4O12Zr

Molecular Weight

153.23 g/mol

IUPAC Name

zirconium(4+);nitrate

InChI

InChI=1S/NO3.Zr/c2-1(3)4;/q-1;+4

InChI Key

JHHSIWYRUIFENY-UHFFFAOYSA-N

SMILES

[N+](=O)([O-])[O-].[Zr+4]

Canonical SMILES

[N+](=O)([O-])[O-].[Zr+4]

Synonyms

nitric acid, zirconium salt

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Conventional Synthesis Routes

Traditional methods for preparing zirconium nitrate (B79036) primarily involve crystallization from acidic solutions and the hydrolysis of related zirconium compounds.

A common method for producing zirconium nitrate is through the reaction of zirconium-containing compounds with nitric acid. Zirconium nitrate pentahydrate can be formed by dissolving zirconium dioxide in nitric acid, followed by evaporation of the solution to dryness. wikipedia.org However, it is often easier to crystallize zirconyl nitrate trihydrate from such a solution. wikipedia.org It is noteworthy that zirconium metal is highly resistant to nitric acid, precluding its direct dissolution as a viable synthetic route. wikipedia.org

Complex zirconium nitrate compounds can also be prepared by crystallization from nitric acid solutions, sometimes in the presence of dehydrating agents like sulfuric acid or phosphorus pentoxide. researchgate.net This approach can yield various complexes, such as (NO₂)[Zr(NO₃)₃(H₂O)₃]₂(NO₃)₃, Cs[Zr(NO₃)₅], and (NH₄)Zr(NO₃)₅, which have been characterized by X-ray diffraction. researchgate.net

PrecursorReagentConditionsProduct
Zirconium DioxideNitric AcidEvaporation to drynessZirconium Nitrate Pentahydrate
Zirconyl NitrateNitric Acid / H₂SO₄ or P₂O₅CrystallizationVarious zirconium nitrate complexes

Zirconyl nitrate can undergo hydrolysis to form zirconium-based materials. For instance, the hydrolysis of zirconyl nitrate in the presence of oxalic acid has been studied for the preparation of amorphous zirconium dioxide. scientific.netresearchgate.net This process involves establishing a specific ratio of the reactants and determining an optimal drying temperature for the resulting gel to produce amorphous ZrO₂ particles. scientific.netresearchgate.net The morphology of the obtained zirconium dioxide samples consists of irregular agglomerates of smaller spherical particles. scientific.netresearchgate.net

Another approach involves the hydrolysis of zirconium oxychloride, followed by reaction with nitric acid. guidechem.com This multi-step process includes dissolving zirconium oxychloride, precipitating zirconium carbonate with soda ash, and then dissolving the resulting carbonate in nitric acid to produce zirconium nitrate. guidechem.com

PrecursorReagent(s)Key ProcessProduct
Zirconyl NitrateOxalic AcidHydrolysis, Gel dryingAmorphous Zirconium Dioxide
Zirconium OxychlorideSoda Ash, Nitric AcidPrecipitation, DissolutionZirconium Nitrate

Zirconium Nitrate as a Precursor for Advanced Materials Synthesis

Zirconium nitrate is a valuable precursor for the synthesis of a variety of advanced materials, particularly zirconia-based nanoparticles and mixed metal oxides, through several versatile techniques.

Co-precipitation is a straightforward and widely used method to synthesize zirconia nanoparticles using zirconium nitrate as the precursor. rsc.org This technique involves dissolving the zirconium salt in an aqueous solution and then adding a precipitating agent, such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), sodium carbonate (Na₂CO₃), or ammonia (NH₃), to induce the formation of a precipitate that is subsequently calcined. rsc.orgapsacollege.com

Research has shown that the choice and concentration of the precipitating agent, as well as the calcination temperature, significantly influence the properties of the resulting zirconia nanoparticles, including their crystal structure, size, and morphology. rsc.orgresearchgate.net For example, using different precipitating agents like NaOH, KOH, Na₂CO₃, and NH₃ with zirconium nitrate as the source material resulted in monoclinic zirconia nanoparticles with crystallite sizes ranging from 20 to 58 nm. apsacollege.com Another study optimized the concentration of KOH to obtain crystalline zirconium oxide with a spherical morphology. rsc.org The calcination temperature is a critical parameter, with higher temperatures generally leading to increased particle size and agglomeration. surrey.ac.uk

Zirconium PrecursorPrecipitating AgentKey ParametersResulting Nanoparticle Characteristics
Zirconium NitrateKOHMolar ratio of reactantsCrystalline, spherical morphology rsc.org
Zirconium NitrateNaOH, KOH, Na₂CO₃, NH₃Type of precipitating agentMonoclinic structure, 20-58 nm crystallite size apsacollege.com
Zirconyl ChlorideAmmonium (B1175870) OxalateCo-precipitation temperature, time; Calcination temperature, time6-35 nm crystallite size, monoclinic phase surrey.ac.uk

The sol-gel method is a versatile technique for preparing high-purity, homogeneous zirconia and mixed metal oxide nanoparticles at relatively low temperatures. nih.gov This process typically involves the hydrolysis and condensation of a zirconium precursor, such as zirconium nitrate, to form a sol that is then converted into a gel. researchgate.net

Zirconyl nitrate has been used as a precursor in sol-gel synthesis, often in the presence of other reagents to control the final product's properties. For instance, amorphous zirconium dioxide can be prepared from zirconyl nitrate via a sol-gel method involving hydrolysis in the presence of oxalic acid. researchgate.net The sol-gel method also allows for the synthesis of mixed metal oxides. For example, ZrO₂/MoO₃/SiO₂ catalysts have been prepared using zirconyl nitrate hydrate (B1144303), ammonium heptamolybdate tetrahydrate, and tetraethyl orthosilicate as precursors. airo.co.in The properties of the final material, such as the crystalline phase, are influenced by factors like the precursors used and the annealing temperature. nih.gov

Zirconium PrecursorOther Precursors/ReagentsMaterial SynthesizedKey Findings
Zirconyl NitrateOxalic AcidAmorphous Zirconium DioxideSynthesis of amorphous phase with controlled morphology researchgate.net
Zirconyl Nitrate HydrateAmmonium Heptamolybdate Tetrahydrate, Tetraethyl OrthosilicateZrO₂/MoO₃/SiO₂ CatalystFormation of tetragonal ZrO₂ and α-MoO₃ phases airo.co.in
Zirconium n-propoxide, Zirconium acetateTetraethoxysilane (TEOS)ZrO₂-SiO₂ GelsInfluence of precursor type and annealing temperature on crystallization nih.gov

Microwave-assisted combustion is a rapid and energy-efficient method for synthesizing nanomaterials. In this technique, a solution containing a metal precursor (oxidizer) and a fuel is heated using microwave irradiation, leading to a self-sustaining combustion reaction that produces the desired oxide powder. rsc.org

Zirconyl nitrate monohydrate has been utilized as a metal precursor in the microwave-assisted combustion synthesis of mesoporous zirconia nanoparticles, with L-serine (B559523) amino acid serving as the fuel. rsc.org Another variation, the solution combustion method, involves heating an aqueous solution of zirconyl nitrate and a fuel like oxalyl dihydrazide in a preheated furnace to produce cubic phase zirconia nanopowder. rsc.org This method can be performed at low temperatures and without the need for a stabilizing agent or subsequent calcination. rsc.org

Zirconium PrecursorFuelSynthesis MethodProduct Characteristics
Zirconyl Nitrate MonohydrateL-serine amino acidMicrowave-assisted combustionMesoporous cubic phase ZrO₂ nanoparticles rsc.org
Zirconyl NitrateOxalyl dihydrazideLow-temperature solution combustionCubic phase ZrO₂ nanopowder, 6-12 nm crystallite size rsc.org

Fabrication of Zirconia Nanotubes

Zirconia nanotubes can be synthesized through a hydrothermal treatment process utilizing nitric acid, zirconium salt as the precursor. In a typical procedure, a 0.5 M aqueous solution of zirconium nitrate (ZrO(NO₃)₂·xH₂O) is uniformly mixed with a 5 M solution of sodium hydroxide (NaOH). rsc.org To this mixture, a small amount of absolute ethanol (2 mL) is introduced to act as a buffering agent. rsc.org

The resulting solution is then placed in a hydrothermal vessel and subjected to a temperature of 250°C for 14 hours. rsc.org This method yields zirconia nanotubes with dimensions in the range of 60–90 nm. rsc.org The hydrothermal process leverages high temperature and pressure to facilitate the chemical reactions that lead to the formation of the nanotubular structures from the zirconium salt precursor.

Green Synthesis Approaches

Green synthesis represents an eco-friendly, cost-effective, and straightforward alternative to conventional chemical and physical methods for producing zirconia nanoparticles. nih.govijcrt.org This approach utilizes biological entities, particularly plant extracts, which contain a rich variety of phytochemicals. These biomolecules, including flavonoids, polyphenols, saponins, and amino acids, serve as effective bioreducing, capping, and stabilizing agents in the synthesis process. nih.govijcrt.org

Bioreduction Methods with Plant Extracts

The biogenic synthesis of zirconia (ZrO₂) nanoparticles using plant extracts typically involves the reduction of a zirconium precursor, such as a this compound. The general mechanism consists of two primary stages: complexation and calcination. nih.gov

Initially, the plant extract is combined with an aqueous solution of the zirconium salt, most commonly zirconyl nitrate octahydrate (ZrO(NO₃)₂·8H₂O) or zirconyl chloride octahydrate (ZrOCl₂·8H₂O). nih.govijeas.org The phytochemicals present in the extract chelate the zirconium ions (Zr⁴⁺), forming a Zr⁴⁺–phytochemicals complex. nih.gov This bioreduction process is often facilitated by stirring and heating the mixture at temperatures ranging from 55°C to 80°C for several hours. nih.govijeas.org The resulting precipitate is then separated, washed, and dried. ijcrt.org

Finally, the dried complex undergoes thermal calcination at high temperatures, typically between 400°C and 800°C. nih.gov This step converts the complex into the final zirconia nanoparticles by removing the organic components. nih.gov The characteristics of the synthesized nanoparticles, such as size, shape, and crystalline phase, are influenced by factors like the specific plant extract used, the concentration of the precursor, and the calcination temperature. rsc.org

Table 1. Examples of Green Synthesis of Zirconia Nanoparticles Using Plant Extracts

Plant Extract Zirconium Precursor Synthesis Details Resulting Nanoparticle Characteristics
Acalypha indica Leaf Extract 0.1M Zirconyl nitrate octahydrate Extract added to precursor solution, stirred at 80°C for 2 hours, then evaporated in an oven at 200°C. ijeas.org Monoclinic structure; average size 20-100 nm. ijeas.org
Aloe vera Plant Extract Not specified Greener synthesis method employed. rsc.org Spherical nanoparticles with sizes in the range of 50–100 nm. rsc.org
Ginger and Garlic Extract Zirconium nitrate (ZrN) Green reduction method used with extracts. nih.gov Stable nanoparticles; confirmed presence of organic compounds from extracts. nih.gov
Sargassum wightii (Seaweed) Extract Zirconyl nitrate dihydrate (ZrO(NO₃)₂·H₂O) Precursor ground with seaweed extract for 20 minutes, followed by calcination at 400°C. nih.gov Spherical morphology with a particle size of approximately 5 nm. nih.gov

Challenges and Alternative Zirconium Sources in Green Synthesis

Despite the advantages of simplicity and environmental friendliness, green synthesis of zirconia nanoparticles faces certain challenges. A primary issue is the necessity of a high-temperature calcination step to achieve the desired crystalline structure of the nanoparticles. mdpi.com This heating process can eliminate the very bioactive molecules from the plant extracts that coat the nanoparticles, potentially diminishing additional functional properties imparted by the phytochemicals. mdpi.com

The most commonly employed zirconium sources in these green methodologies are water-soluble salts like zirconyl nitrate and zirconyl chloride. nih.govijeas.org However, research has explored the use of alternative precursors. For instance, zirconium acetate has been successfully used as a precursor in conjunction with lemon juice, which acts as the reducing agent, for the synthesis of cubic phase zirconia nanoparticles. rsc.org The exploration of different zirconium sources and modifications to the synthesis protocol, such as avoiding high-temperature calcination, are active areas of research aimed at optimizing the green synthesis process and enhancing the properties of the resulting nanomaterials.

Structural Elucidation and Coordination Chemistry

Crystal Structure Determination of Zirconium(IV) Nitrate (B79036) Complexes

The crystallization of zirconium(IV) nitrate from nitric acid solutions, sometimes in the presence of dehydrating agents like sulfuric acid or phosphorus pentoxide, yields various complex structures. researchgate.netresearchgate.net The specific complex formed is highly dependent on the reaction conditions.

Coordination Polyhedra and Ligand Interactions

The coordination environment around the central zirconium(IV) ion is a key feature of its structural chemistry. Zirconium(IV) exhibits high coordination numbers, typically 9 or 10, in its nitrate complexes. researchgate.netresearchgate.net This is achieved through coordination with water molecules and bidentate nitrate groups, where two oxygen atoms from a single nitrate ligand bind to the zirconium center.

Several distinct zirconium nitrate complexes have been structurally characterized:

(NO2)[Zr(NO3)3(H2O)3]2(NO3)3 : In the complex cation [Zr(NO3)3(H2O)3]+, the zirconium(IV) atom is coordinated by three water molecules and three bidentate nitrate groups. researchgate.netresearchgate.net This arrangement results in a coordination number of 9 for the zirconium atom, with the coordinating atoms forming a tricapped trigonal prism. researchgate.netresearchgate.net

Cs[Zr(NO3)5] and (NH4)Zr(NO3)5 : These complexes feature the [Zr(NO3)5]− anion. researchgate.netresearchgate.net In this anion, the zirconium(IV) atom is coordinated by five bidentate nitrate groups, leading to an unusually high coordination number of 10. researchgate.netresearchgate.net The coordination polyhedron in this case is a bicapped square antiprism. researchgate.netresearchgate.net

The nitrate groups in these structures are often distorted from their ideal symmetry due to their coordination with the zirconium atom. aip.org

Spectroscopic and Diffraction Techniques for Structural Analysis

A suite of analytical methods is employed to provide a comprehensive understanding of the structure of zirconium nitrate and its related compounds. These techniques probe the crystalline arrangement, vibrational modes of constituent groups, and elemental composition.

X-ray Diffraction (XRD)

X-ray diffraction is a fundamental technique for the definitive determination of crystal structures. For zirconium(IV) nitrate complexes, single-crystal XRD has been used to establish the precise atomic arrangements, bond lengths, and bond angles. researchgate.net Powder XRD is also extensively used to identify crystalline phases, determine lattice parameters, and follow the thermal decomposition of zirconium hydroxide (B78521) nitrates into various intermediate phases and finally to zirconia. cambridge.orgcambridge.org For instance, studies have identified several triclinic modifications of Zr(OH)2(NO3)2·H2O (α, β, γ) during thermal decomposition. cambridge.orgcambridge.org

The crystal structures of several complex zirconium nitrates have been determined, revealing their space groups and unit cell dimensions. researchgate.netresearchgate.net

Below is an interactive table summarizing the crystallographic data for selected zirconium(IV) nitrate complexes.

Table 1. Crystallographic Data for Zirconium(IV) Nitrate Complexes

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)Reference
1(NO2)[Zr(NO3)3(H2O)3]2(NO3)3MonoclinicP2/n14.85014.41113.177 researchgate.net
2Cs[Zr(NO3)5]OrthorhombicPna214.41113.17725.489 researchgate.net
3(NH4)Zr(NO3)5TetragonalI4/a13.17713.17714.850 researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for probing the vibrational modes of molecules, providing insight into the functional groups present and their chemical environment. In studies of hydrated zirconium nitrate, FTIR spectra show characteristic bands for both the nitrate anions (NO₃⁻) and water molecules (H₂O). aip.org

The broadness of bands in the O-H stretching region (3083–3700 cm⁻¹) indicates that the water molecules are involved in hydrogen bonds of varying strengths. aip.org The presence of strong hydrogen bonds is further suggested by the shift of stretching modes to lower wavenumbers and bending modes to higher wavenumbers. aip.org The appearance of two distinct bands in the H₂O bending region (around 1630 and 1546 cm⁻¹) suggests the presence of at least two crystallographically distinct types of water molecules in the structure. aip.org The coordination of nitrate groups to the zirconium ion is also evident in the FTIR spectra. mdpi.com For example, the infrared band for the NO₃⁻ group in ZrO(NO3)2 at 1633.27 cm⁻¹ shifts to 1608.98 cm⁻¹ in a Zr-PC88A complex, indicating a change in the nitrate's coordination environment. mdpi.com

Table 2. Characteristic FTIR Bands for Hydrated Zirconium Nitrate

Wavenumber (cm⁻¹)AssignmentInterpretationReference
3083 - 3700O-H stretchingBroad band indicating hydrogen bonding of water molecules. aip.org
1630 & 1546H₂O bendingTwo distinct bands suggesting two types of water molecules. aip.org
1384ν₃ (NO₃⁻)Strong band for asymmetric N-O stretching. aip.org
1033ν₁ (NO₃⁻)Symmetric N-O stretching, indicating coordinated nitrate. aip.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations. In the Raman spectrum of hydrated zirconium nitrate, the splitting of the symmetric stretching mode (ν₁) of the nitrate group into two bands (at 1047 cm⁻¹ and 1030 cm⁻¹) is a key finding. aip.org This splitting indicates the presence of two distinct types of nitrate groups within the crystal structure, which have slightly different N-O bond distances (1.257 Å and 1.28 Å). aip.org This observation confirms that the nitrate anions in the crystal are distorted from their free-ion symmetry due to coordination. aip.org Raman spectroscopy, coupled with techniques like Small Angle X-ray Scattering (SAXS), can also be used to follow the formation of "ol" bridges (Zr-O-Zr) during the gelation of zirconyl nitrate solutions. researchgate.net

Table 3. Key Raman Bands for Hydrated Zirconium Nitrate

Wavenumber (cm⁻¹)AssignmentInterpretationReference
1047ν₁ (NO₃⁻)Strongest band for symmetric N-O stretch, one type of nitrate group. aip.org
1030ν₁ (NO₃⁻)Shoulder band for symmetric N-O stretch, second type of nitrate group. aip.org
450Zr-O vibrationCharacteristic of the tetrameric form in solution. researchgate.net
430Zr-O vibrationBecomes more intense with condensation, indicating formation of condensed species. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. Studies on catalysts prepared from zirconium nitrate show a Zr 3d₅/₂ binding energy in the range of 182.5 ± 0.5 eV, which is characteristic of zirconium in the +4 oxidation state. tue.nl XPS can also detect the presence of nitrate on the surface through the N 1s signal, which appears at a binding energy of around 407.3 eV. tue.nl In studies of the thermal decomposition of zirconium nitrate on zirconia surfaces, XPS confirmed that the zirconium oxidation state remains +4 throughout the process. psu.edu Depth profiling with XPS can reveal the composition of a material as a function of depth, showing, for example, that nitrogen and carbon from precursors may only be present on the surface of a deposited film. illinois.edu

Table 4. XPS Binding Energies for Zirconium Nitrate Derived Materials

Element/OrbitalBinding Energy (eV)InterpretationReference
Zr 3d₅/₂182.5 ± 0.5Confirms Zirconium is in the +4 oxidation state. tue.nl
O 1s532.3 ± 0.3Broad peak indicating oxygen in the oxide/hydroxide environment. tue.nl
N 1s407.3Presence of nitrate groups. tue.nl

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for determining the local atomic environment of zirconium in its compounds, providing information on coordination numbers and interatomic distances. nii.ac.jp This technique is particularly valuable for analyzing non-crystalline or solution-based materials, where traditional diffraction methods are not applicable. nii.ac.jpresearchgate.net EXAFS analysis at the Zr K-edge (around 18 keV) is well-suited for studying zirconium salts in solution, as the absorption by lighter elements like nitrogen and oxygen is minimal. nii.ac.jp

Studies on aqueous solutions of zirconium salts, including those in nitric acid, have utilized EXAFS to understand the structure of dissolved zirconium species. nii.ac.jp Research has shown that the degree of polymerization of zirconium species is highly dependent on the solution's acidity and the zirconium concentration. nii.ac.jp

In one study, zirconium hydroxide nanoparticles were synthesized through the controlled hydrolysis of zirconium carbonate in nitric acid. acs.org EXAFS analysis of the resulting sols and gels revealed the formation of plate-like nanoparticles. acs.org These particles were found to have a high degree of short-range order, composed of stacked two-dimensional sheets. acs.org Further analysis of nanocrystalline zirconia (ZrO2) powders, produced by calcining zirconium hydroxide, showed a significant reduction in the amplitude of the Zr-Zr correlation peak in the Fourier transform of the EXAFS signal. researchgate.net This attenuation is often interpreted as evidence of a high level of disorder in nanocrystalline materials. researchgate.net

EXAFS has also been employed to characterize the structure of zirconium periodates synthesized from zirconyl nitrate in hot aqueous nitric acid solutions. soton.ac.uk These studies indicated that the resulting materials consist of edge-sharing chains of ZrO8 and IO6 polyhedra. soton.ac.uk Similarly, EXAFS analysis of hydrous zirconium oxide materials revealed a first oxygen shell and a second zirconium shell, providing data on the local coordination environment. rsc.org

The table below summarizes representative structural parameters for zirconium compounds derived from EXAFS data.

Sample TypeZr-O Distance (Å)Zr-Zr Distance (Å)Coordination Number (CN)Research Finding
Hydrous ZrO₂~1.5 (1st O shell)~3.0 (2nd Zr shell)Not specifiedCorresponds to local coordination environment. rsc.org
Zirconium PeriodateNot specifiedNot specified8 (ZrO₈ units)Consists of edge-sharing chains of MO₈ and IO₆ units. soton.ac.uk
Nanocrystalline ZrO₂ PowderNot specifiedNot specifiedNot specifiedReduced amplitude of the Zr-Zr correlation peak suggests high disorder. researchgate.net
Zirconium Hydroxide NanoparticlesNot specifiedNot specifiedNot specifiedFormation of platelike particles with a high degree of short-range order. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 14N NMR, 1H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary information on the structure and dynamics of zirconium nitrate species, particularly regarding the status of the nitrate anions and associated protons in water or organic ligands.

¹⁴N NMR Spectroscopy

¹⁴N NMR is particularly useful for investigating the speciation of nitrate anions in solution. A key study on zirconium hydroxide nanoparticle sols, prepared by hydrolysis in nitric acid, used ¹⁴N NMR to probe the state of the nitrate ions. acs.org The results revealed that the majority of nitrate anions were not directly coordinated to the zirconium surface. acs.org Instead, they were found to be closely associated with the nanoparticles, likely separated from the zirconium centers by several layers of coordinated water molecules. acs.org This finding is crucial for understanding the colloidal stability of such systems.

¹H NMR Spectroscopy

¹H NMR spectroscopy is widely used to characterize the proton environment in zirconium complexes, especially those containing water, hydroxide groups, or organic ligands. For instance, in the synthesis of a zirconium-based metal-organic framework (MIP-202-NO₃) from L-aspartic acid and a zirconium source in the presence of nitric acid, ¹H NMR analysis of the digested solid was essential. rsc.org It confirmed that the as-synthesized material contained a nitrate/aspartate ratio of 1.0, which was critical in determining the proposed chemical formula. rsc.org

Similarly, ¹H NMR has been used to confirm the structure of complexes formed between zirconium nitrate and organic molecules. In the synthesis of a complex with the antidiabetic drug pioglitazone, ¹H NMR studies supported the proposed tetrahedral coordination geometry. researchtrend.net In another case involving the synthesis of 1,5-benzodiazepines catalyzed by zirconium nitrate, ¹H NMR was used to characterize the final organic products. researchgate.net

The table below outlines the applications of NMR spectroscopy in the study of zirconium nitrate and related compounds.

NucleusApplicationSystem StudiedKey Findings
¹⁴NAnion SpeciationZirconium hydroxide nanoparticle sols in nitric acidMost nitrate anions are not directly coordinated to the Zr surface but are closely associated with the nanoparticles. acs.org
¹HStructural ConfirmationZirconium-pioglitazone complexSupported the proposed coordination structure of the complex. researchtrend.net
¹HCompositional AnalysisZr-based Metal-Organic Framework (MIP-202-NO₃)Determined the nitrate-to-ligand ratio in the final structure. rsc.org
¹HProduct CharacterizationCatalytic synthesis of 1,5-benzodiazepinesConfirmed the structure of the synthesized organic molecules. researchgate.net

Aqueous Solution Chemistry and Speciation Dynamics

Hydrolysis and Polymerization Phenomena.researchgate.netresearchgate.netlbl.govacs.orgacs.org

In aqueous solutions, zirconium(IV) ions undergo extensive hydrolysis and polymerization. This process is not straightforward and has been the subject of considerable research and reinterpretation over the years.

Formation of Polynuclear Hydroxide (B78521) Complexes.researchgate.netlbl.govnih.govpsi.chtandfonline.comquantumfrontiers.deoecd-nea.orgresearchgate.netmdpi.com

The hydrolysis of zirconyl nitrate (B79036) in water leads to the formation of various polynuclear hydroxide complexes. researchgate.netnih.gov The fundamental structural unit in these solutions is often considered to be the cyclic tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netacs.org In this structure, four zirconium atoms are linked by double hydroxide bridges. uts.edu.au These tetrameric units can further polymerize through the formation of "ol" bridges, which are Zr-O-Zr bonds resulting from the condensation of hydroxyl groups. researchgate.net

The degree of polymerization is influenced by factors such as pH and zirconium concentration. psi.ch As the pH increases, the extent of polymerization also increases, leading to the formation of larger species, including pentamers and octamers. nih.govpsi.ch Studies have shown that even in highly acidic solutions, polynuclear species dominate over monomeric zirconium. psi.ch The process of hydrolysis is a continuous substitution of water molecules by hydroxide ligands, which continues until the species are doubly charged, nearing the point of precipitation of amorphous Zr(OH)₄. nih.gov

Historical Context and Reinterpretation of Hydrolysis Data.lbl.govacs.orgoecd-nea.orgpageplace.de

The understanding of zirconium hydrolysis has evolved significantly over time. Early studies often considered only mononuclear species, but it became evident that polynuclear and colloidal species are prevalent in many solutions. tandfonline.comoecd-nea.org The literature on the hydrolysis constants for zirconium has been notably contradictory, with reported stability constants for the same species varying by several orders of magnitude. psi.choecd-nea.orgpageplace.de

This has led to efforts to reinterpret original experimental data to develop a more consistent hydrolysis model. oecd-nea.orgpageplace.de A significant finding from these reinterpretations is the substantial evidence against the existence of the simple "zirconyl" ion (ZrO²⁺) in both aqueous solutions and solid compounds. oecd-nea.org Instead, the chemistry is dominated by polynuclear complexes containing Zr-O-Zr linkages. oecd-nea.org

Nitrate Anion Speciation and Coordination in Solution.researchgate.netnih.govoecd-nea.orgiaea.orgresearchgate.netresearchgate.net

The competition between nitrate ions and other ligands, such as dibutyl phosphate (B84403), for coordination sites on the zirconium ion has been observed. iaea.org In certain crystal structures obtained from nitric acid solutions, complex cations like [Zr(NO₃)₃(H₂O)₃]⁺ have been identified, where the zirconium is coordinated by both nitrate groups and water molecules. researchgate.netresearchgate.net

Complexation with Organic and Inorganic Ligands in Aqueous Media.researchgate.netlbl.govwikipedia.orgwikipedia.orgscientific.netacs.orgrdd.edu.iq

Zirconium in aqueous solution readily forms complexes with a variety of organic and inorganic ligands. For instance, the addition of acetylacetone (B45752) (acacH) to a zirconyl nitrate solution can lead to complexation. researchgate.net Similarly, the presence of other organic acids like oxalic acid, citric acid, and various amino acids can influence the gelation process of zirconyl nitrate solutions. researchgate.netscientific.net

The interaction with inorganic ligands is also significant. For example, in solutions containing both chloride and sulfate (B86663) ions, the relative concentrations of these ions can determine whether a thermoreversible gel or a stable sol is formed. acs.org The specific adsorption of sulfate ions onto the zirconium species plays a key role in this process. acs.org The complexation behavior is fundamental to applications such as the separation of zirconium from hafnium using solvent extraction methods with organophosphorous acids. researchgate.net

Colloidal Sol-Gel Transition Mechanisms from Zirconyl Nitrate Solutions.researchgate.netoecd-nea.orgresearchgate.netacs.orgresearchgate.netrsc.org

The transition from a colloidal sol to a gel is a critical process in the synthesis of zirconia-based materials from zirconyl nitrate solutions. researchgate.netresearchgate.net This transition is driven by the progressive polymerization and aggregation of the primary zirconium hydroxide particles. uts.edu.au Initially, the dissolution of the zirconium salt forms cyclic tetramers which can self-assemble into cylindrical structures. researchgate.net

Influence of Solution Conditions (pH, Concentration, Temperature) on Speciation.researchgate.netresearchgate.netlbl.govnih.govpsi.chuts.edu.auresearchgate.netresearchgate.net

The speciation of zirconium in aqueous nitrate solutions is highly sensitive to the solution conditions.

pH: The pH of the solution is a dominant factor. Increasing the pH generally leads to an increased degree of hydrolysis and polymerization. nih.govpsi.ch At very low pH values (around 0.5), polynuclear species are already dominant. psi.ch The pH at which precipitation occurs can also influence the properties of the resulting zirconium hydroxide gel and the final zirconia powder after calcination. researchgate.netresearchgate.net For instance, the crystal size of the final zirconia product can be affected by the precipitation pH. researchgate.net

Concentration: The concentration of zirconium also plays a crucial role. Higher zirconium concentrations tend to favor the formation of polymeric species. psi.ch The interplay between zirconium concentration and acidity affects extraction processes and the point at which a third phase may form in solvent extraction systems. acs.org

Temperature: Temperature influences the kinetics of hydrolysis and polymerization. Forced hydrolysis at elevated temperatures is a common method for preparing zirconium hydroxide sols. uts.edu.au The temperature at which the sol-gel transition and subsequent calcination are carried out has a significant impact on the final crystalline phase and morphology of the zirconia product. researchgate.netresearchgate.net

The intricate relationship between these parameters determines the distribution of various monomeric, polynuclear, and colloidal species in solution. tandfonline.com

Advanced Applications in Materials Science and Engineering

Catalyst Development and Precursor Roles

Zirconium nitrate (B79036) serves as a crucial precursor in the development of various catalytic materials. Its decomposition to zirconia, a material with desirable catalytic properties, and its ability to be incorporated into mixed oxide systems, make it a valuable compound in catalysis research and industrial applications.

Zirconium-Based Catalysts for Organic Synthesis

Zirconium-based catalysts, often derived from zirconium nitrate, are recognized for their low toxicity, stability, and efficiency in a variety of important organic transformations. nih.gov These catalysts exhibit Lewis acidic behavior, which is key to their catalytic performance. nih.gov Zirconium nitrate nanoparticles, in particular, are utilized in catalyzing organic reactions such as oxidations and nitrations due to their high surface area and reactivity, which enhance reaction efficiency. nanorh.com They are valuable in the synthesis of fine chemicals and pharmaceuticals.

Zirconia-based catalysts have shown promise in the synthesis of heterocyclic compounds, which are important in medicinal chemistry. researchgate.net For instance, a zirconium-aluminum composite oxide, prepared from zirconium oxychloride and aluminum nitrate, is used as a carrier for sulfuric acid to create a solid acid catalyst for the nitration of cyclohexane. google.com

Catalysis in Hydrogenation and Dehydrogenation Reactions

Zirconium nitrate nanoparticles have been explored for their role in catalytic hydrogenation and dehydrogenation, which are fundamental processes in petrochemical refining. nanorh.com Zirconia itself can act as a catalyst for these reactions, with its activity being dependent on the presence of Zr-O pairs on its surface. acs.org The addition of zirconium, often from a nitrate precursor, to other catalysts can also enhance their performance in these reactions. For example, nickel-based hydrogenation catalysts can be promoted with zirconium nitrate. google.com Furthermore, zirconium is used as a promoter in chromia-alumina dehydrogenation catalysts. google.com

Role in Fischer-Tropsch Synthesis

In Fischer-Tropsch synthesis, a process that converts synthesis gas (a mixture of carbon monoxide and hydrogen) into hydrocarbons, zirconium nitrate can be used as a catalyst or a catalyst precursor. nanorh.com It is often used to prepare zirconia-promoted cobalt catalysts. The addition of zirconia, derived from the calcination of zirconium nitrate, can enhance the activity and stability of cobalt catalysts supported on materials like silica. google.comresearchgate.net Zirconium nitrate can be introduced as an additive precursor in the form of a mixed aqueous solution with the primary metal precursor, such as cobalt nitrate. frontiersin.orgfrontiersin.org

Preparation of Cerium-Zirconium Composite Catalytic Materials

Cerium-zirconium composite oxides are important catalytic materials, and zirconium nitrate is a common precursor for the zirconium component. researchgate.netmdpi.com These materials can be synthesized through methods like co-precipitation, where aqueous solutions of cerium nitrate and zirconium nitrate are mixed and precipitated. patsnap.comgoogle.com The resulting mixed hydroxide (B78521) is then calcined to form the composite oxide. google.com These materials have applications in various catalytic processes, including as promoters and catalyst supports in automobile exhaust systems. google.com The synthesis can involve various precipitating agents and conditions to control the final properties of the material. patsnap.comwipo.int

Precursor SaltsPreparation MethodFinal MaterialKey Features
Cerium nitrate, Zirconium nitrate, soluble salts of Pr, La, Nd, YCoprecipitationCeria-zirconia nanocomposite oxideHigh stability, superior catalytic performance. patsnap.com
Nitrates of cerium, lanthanum, praseodymium, Zirconium nitrate solutionSpraying into alkaline solution, precipitation, calcinationZirconium oxide composite nano catalystLarge specific surface area, good thermal stability. wipo.int
Cerium nitrate, Zirconium oxynitrateHydrothermal/Solvothermal synthesisCerium-zirconium oxidesEnhances thermal stability and oxygen storage capacity of ceria. researchgate.net

Doping Agent in Mixed Oxide Catalysts (e.g., Zirconium-Doped TiO2)

Zirconium nitrate is utilized as a doping agent to modify the properties of other oxide catalysts. For instance, it can be used to prepare zirconium-doped titanium dioxide (TiO2) catalysts. The addition of zirconium can improve the thermal stability and catalytic activity of the base oxide material.

Synthesis of Zirconia-Based Advanced Ceramics and Refractories

Zirconium nitrate is a widely used precursor for the synthesis of zirconia (ZrO2) nanoparticles and advanced ceramics. nanorh.comontosight.ai Zirconia is a highly stable, refractory material with applications in advanced ceramics, fuel cells, and as a stabilizer in metal alloys. nanorh.com The synthesis of zirconia-based ceramics from zirconium nitrate often involves a sol-gel process or a combustion method. google.comgoogle.com In the sol-gel method, a zirconium salt like zirconium nitrate is hydrolyzed to form a sol, which is then gelled and calcined to produce the ceramic material. google.com The combustion method involves mixing the nitrate solution with a fuel, such as urea, and heating it to initiate a self-sustaining combustion reaction that yields the oxide powder. google.com These methods allow for the production of fine, homogeneous ceramic powders with controlled stoichiometry. google.com Zirconia-based ceramics are known for their high strength, toughness, and resistance to high temperatures, wear, and corrosion, making them suitable for applications like thermal barrier coatings and dental implants. nanorh.comgoogle.comrsc.org

Precursor(s)Synthesis MethodProductKey Advantages of the Method
Metal ion nitrate solutions (including zirconium nitrate), UreaCombustion synthesisZirconium-based oxide ceramic powderLow synthesis temperature, high specific surface area, small grain size. google.com
Zirconium inorganic salts (e.g., crystalline zirconium nitrate)Sol-gel and dip-coatingZirconia-based ceramic thin filmsUniform and dense films, good anti-friction and anti-wear properties. google.com
Zirconium nitrateCo-precipitationZirconia nanoparticlesSimple method to produce crystalline nanoparticles. nih.gov
Zirconyl nitrate monohydrate, l-serine (B559523) amino acidMicrowave-assisted combustionPure cubic phase ZrO2 mesoporous nanoparticlesEfficient synthesis of mesoporous nanoparticles. nih.gov

Application in High-Performance Ceramics and Fuel Cells

Zirconium nitrate is a widely used precursor for the synthesis of zirconia, a highly stable refractory material. nanorh.com Zirconia-based ceramics are renowned for their exceptional thermal stability, mechanical strength, and corrosion resistance, making them suitable for demanding environments. hiyka.com

In the realm of energy, zirconium nitrate is integral to the fabrication of solid oxide fuel cells (SOFCs). Zirconia, often stabilized with yttria or scandia, serves as the solid electrolyte, a key component that facilitates ion transport. electrochem.orggoogle.commdpi.com The synthesis of these stabilized zirconia materials can be achieved through methods like the liquid phase reaction using zirconium nitrate as a starting material. google.com The performance and stability of SOFCs are highly dependent on the properties of the zirconia electrolyte, which can be tailored by controlling the synthesis process involving zirconium nitrate. electrochem.orgresearchgate.net

Development of Ceramic Coatings for High-Temperature and Wear Resistance

Zirconium nitrate is employed in the creation of advanced ceramic coatings that provide protection against high temperatures, wear, and corrosion. nanorh.com These coatings are vital in industries such as aerospace, automotive, and energy. nanorh.com The process often involves depositing a layer of zirconium-based material, derived from zirconium nitrate, onto a substrate. This can be achieved through various techniques, including sol-gel and plasma spray processes. scirp.org

The resulting zirconia coatings exhibit high hardness, chemical inertness, and a low thermal conductivity, which provides excellent thermal insulation. hiyka.com Zirconium nitride (ZrN) coatings, which can be synthesized using zirconium-containing precursors, are also noted for their exceptional mechanical properties, thermal stability, and corrosion resistance. mdpi.comnih.gov Research has shown that the properties of these coatings can be optimized by controlling deposition parameters. mdpi.com

Development of Nanomaterials and Composites

Zirconium nitrate is a fundamental building block in the burgeoning field of nanotechnology, enabling the synthesis of a variety of nanomaterials with unique properties and applications.

Zirconium Oxide Nanoparticles and Nanocrystals

Zirconium nitrate is a common precursor for the synthesis of zirconium oxide (ZrO₂) nanoparticles and nanocrystals. nanorh.com Various chemical methods, including sol-gel, co-precipitation, and hydrothermal techniques, utilize zirconium nitrate or its derivatives to produce zirconia nanoparticles with controlled size and morphology. rsc.orgmalayajournal.orgresearchgate.net

The synthesis conditions, such as pH, temperature, and the use of chelating agents, significantly influence the final properties of the nanoparticles. For instance, the sol-gel method using zirconium oxynitrate and citric acid can produce tetragonal ZrO₂ nanoparticles with a crystallite size of around 11 nm. malayajournal.org Similarly, a modified co-precipitation method using zirconium nitrate and potassium hydroxide has been shown to yield crystalline zirconia nanoparticles with a spherical morphology. researchgate.net The calcination temperature during synthesis can also impact the crystal size and degree of agglomeration. rsc.org These nanoparticles find applications in catalysis, and as components in advanced ceramics and composites. nanorh.com

Synthesis MethodPrecursorsKey Findings/PropertiesReference
Sol-GelZirconium oxynitrate, Citric acidProduced tetragonal ZrO₂ nanoparticles with a crystallite size of approximately 11 nm. malayajournal.org
Co-PrecipitationZirconyl nitrate, Oxalyl di-hydrazideResulted in cubic phase zirconia nanopowder with a crystallite size of 6-12 nm without a stabilizing agent or calcination. rsc.org
Modified Co-PrecipitationZirconium nitrate, Potassium hydroxideSynthesized crystalline ZrO₂ nanoparticles with a spherical morphology. researchgate.net
Microwave-Assisted CombustionZirconyl nitrate monohydrate, L-serine amino acidProduced pure cubic phase of ZrO₂ mesoporous nanoparticles. rsc.org

Synthesis of Superconducting Materials and Nanocomposites

Zirconium nitrate serves as a precursor in the synthesis of certain superconducting materials and nanocomposites. nanorh.com While zirconium nitride (ZrN) is a known superconductor with a transition temperature of around 10 K, the synthesis pathways can involve zirconium-containing precursors. aps.orgacs.org Research into nitrogen-rich, zirconium-deficient nitrides (Zr₁₋ₓN) derived from ammonothermal dechlorination of ZrNCl has shown that the superconducting transition temperature can be tuned by controlling experimental parameters. acs.org The use of zirconium nitrate nanoparticles can facilitate the production of zirconium-based composite materials with high strength and durability, which are relevant for applications in high-performance electronic devices and energy storage systems.

Role in Metal-Organic Frameworks (Zr-MOFs) Synthesis

Zirconium nitrate is a key reagent in the synthesis of zirconium-based Metal-Organic Frameworks (Zr-MOFs). uniten.edu.myrsc.org Zr-MOFs are a class of porous crystalline materials with high surface areas and tunable properties, making them promising for applications in gas storage, separation, and catalysis. uniten.edu.mymdpi.com

The synthesis of Zr-MOFs, such as the well-known UiO-66, often involves the reaction of a zirconium salt, like zirconium nitrate, with an organic linker compound. uniten.edu.myacs.orggoogle.com Research has explored more environmentally friendly synthesis routes, such as using aqueous solutions at room temperature and avoiding toxic modulators like hydrochloric acid. uniten.edu.mymdpi.com The choice of the zirconium precursor can influence the crystalline and porous structure of the resulting MOF. rsc.org For example, a study comparing zirconium chloride, zirconyl chloride, and zirconyl nitrate for the synthesis of MOF-808 found that the nature of the precursor impacts the material's properties. rsc.org

Coatings and Surface Treatments (Academic Aspects)

From an academic perspective, zirconium nitrate is a valuable compound for studying and developing novel coatings and surface treatments. Its solubility in water and alcohol makes it a convenient precursor for various deposition techniques. chemiis.com Research in this area focuses on understanding the fundamental mechanisms of film formation and the relationship between synthesis parameters and coating properties.

The use of zirconium nitrate in pretreatment compositions for metals is an area of active research. These treatments can enhance corrosion resistance and improve the adhesion of subsequent paint or coating layers. google.com Studies have investigated the effects of varying the concentrations of zirconium and other components in the pretreatment bath on the resulting coating weight and corrosion performance. google.com

Furthermore, academic investigations into surface modifications of zirconia itself, often prepared from zirconium nitrate precursors, are crucial for applications in biomedical implants and other areas. researchgate.net Techniques to improve the bonding of resins and other materials to zirconia surfaces are continually being explored. researchgate.net

Research into Corrosion-Resistant Coatings Development

Zirconium nitrate is a key precursor in the development of advanced corrosion-resistant coatings. Research in this area primarily focuses on leveraging the compound to create durable zirconium-based ceramic layers, such as zirconium dioxide (ZrO₂) and zirconium nitride (ZrN), on various substrates. chemiis.comnanorh.com These coatings are sought after in industries like aerospace, automotive, and biomedical for their ability to protect materials from degradation in harsh environments. nanorh.com

The primary method involves using zirconium nitrate in deposition processes like Chemical Vapor Deposition (CVD) and Physical Vapor Deposition (PVD). wikipedia.orgresearchgate.net Anhydrous zirconium nitrate is particularly suitable for CVD because it is volatile and decomposes at relatively low temperatures (above 100°C) to form zirconia. wikipedia.org For instance, at 95°C, zirconium nitrate sublimes and can be used to deposit a thin film of zirconium dioxide onto a substrate such as silicon at 285°C. wikipedia.org This process is advantageous as it avoids contaminants like hydrogen or fluorine on the deposited surface. wikipedia.org

Recent research has also explored the use of zirconium nitrate in conjunction with other materials to create composite coatings. One area of investigation involves treating hot-dip galvanized steel with a solution containing zirconium nitrate and an organosilane. ulisboa.pt This pre-treatment aims to enhance both coating adhesion and corrosion resistance, offering an environmentally friendlier alternative to traditional chromate-based treatments. ulisboa.ptresearchgate.net Studies have shown that sol-gel coatings doped with zirconia ions, derived from zirconyl nitrate, provide significantly better corrosion protection on galvanized steel compared to undoped coatings. researchgate.net

The effectiveness of these coatings is evaluated through various electrochemical methods, including open circuit potential (OCP), cyclic voltammetry, and electrochemical impedance spectroscopy (EIS). mdpi.com Research has demonstrated that ZrN coatings, for which zirconium nitrate can be a precursor, significantly enhance the corrosion resistance of substrates like Ti6Al4V alloys and stainless steel. researchgate.netmdpi.com

Table 1: Research Findings on Zirconium-Based Corrosion-Resistant Coatings

Research Focus Precursor/Component Substrate Material Key Findings Reference(s)
Zirconia (ZrO₂) Deposition Zirconium Nitrate (anhydrous) Silicon Volatile precursor allows for low-temperature CVD deposition of ZrO₂. wikipedia.org
Organosilane Pre-treatment Zirconium Nitrate / Organosilane Hot-Dip Galvanized Steel Improves coating adhesion and corrosion resistance as an eco-friendly alternative. ulisboa.pt
Sol-Gel Coatings Zirconyl Nitrate Galvanized Steel Zirconia-doped coatings show enhanced corrosion resistance due to inhibitive ion action. researchgate.net

Formulations for Metal Surface Treatment

Zirconium nitrate is an integral component in modern, environmentally compliant formulations for metal surface treatment. These treatments are designed to improve corrosion resistance and enhance paint adhesion on various metals, notably as a replacement for hazardous hexavalent chromium passivation processes. researchgate.net

Formulations often involve aqueous solutions of zirconium compounds. A key innovation is the development of fluorine-free metal surface treatment compositions. google.com Historically, fluorine-containing compounds like K₂ZrF₆ were common, but the residual fluoride (B91410) ions on the treated surface can impede the adhesion of subsequent paint layers. google.com By using a fluorine-free zirconium source like zirconium nitrate in an inorganic acid solution (pH 1.5 to 6.5), a chemical conversion coating can be formed without this drawback, ensuring strong bonding between the metal and the final paint film. google.com

Another significant application is in sol-gel coatings. A typical formulation might involve dissolving aminopropyl-trimethoxysilane and 3-glycidoxypropyl-trimethoxysilane in an acidic solution, to which zirconyl nitrate is added. researchgate.net This mixture is then applied to a metal surface, such as galvanized steel, via dip-coating. The resulting sol-gel film, doped with zirconia, acts as a protective barrier. Research indicates that coatings doped with as little as 0.5% zirconyl nitrate offer superior corrosion protection due to the inhibitive action of the zirconia ions. researchgate.net

These zirconium-based conversion coatings are valued for creating a fine, dense film of zirconium oxide on the metal surface, which is crucial for the corrosion resistance of metals like iron, zinc, and aluminum. google.com

Table 2: Example Formulation for Metal Surface Treatment

Component Chemical Name Purpose Reference(s)
Zirconium Source Zirconyl Nitrate Forms protective zirconia layer, corrosion inhibition. researchgate.net
Silane (B1218182) Precursor 1 Aminopropyl-trimethoxysilane Forms the silane network of the sol-gel coating. researchgate.net
Silane Precursor 2 3-glycidoxypropyl-trimethoxysilane Cross-linking and adhesion to the substrate. researchgate.net

Specialty Chemical Synthesis and Reagent Applications

Beyond materials protection, nitric acid, zirconium salt serves as a valuable reagent and catalyst in specialty chemical synthesis. Its utility stems from its properties as a Lewis acid and as a source of zirconium for creating various advanced materials. wikipedia.orgsciencemadness.org

As a catalyst, zirconium nitrate is effective in promoting certain organic reactions. For example, it can act as a Lewis acid catalyst in the synthesis of N-substituted pyrroles. wikipedia.orgsciencemadness.org In nanoparticle form, its high surface area and reactivity are harnessed to catalyze oxidation, nitration, and hydrogenation/dehydrogenation reactions, which are fundamental in producing fine chemicals and pharmaceuticals. nanorh.com

Anhydrous zirconium nitrate also functions as a unique nitrating agent for specific organic aromatic compounds. wikipedia.orgsciencemadness.org Unlike standard nitrating mixtures, it can nitrate compounds like pyridine (B92270) to 3-nitropyridine (B142982) and 4-nitropyridine, and quinoline (B57606) to 3-nitroquinoline (B96883) and 7-nitroquinoline. wikipedia.orgsciencemadness.org

Furthermore, zirconium nitrate is a widely used precursor for the synthesis of other zirconium-based compounds and nanomaterials. chemiis.comnanorh.com It is a common starting material for producing high-purity zirconium dioxide (zirconia) nanoparticles through methods like hydrolysis in the presence of oxalic acid or auto-combustion synthesis. nanorh.comscientific.net These resulting zirconia nanoparticles have applications in advanced ceramics and as catalysts themselves. nanorh.com It is also used in the hydrothermal synthesis of lead-doped zirconia nanocrystallites by using zirconium nitrate hydrate (B1144303) and lead nitrate as precursors. bohrium.com Additionally, it is used as an analytical reagent for the determination of fluoride and the separation of phosphate (B84403). chemicalbook.com

Nuclear Fuel Cycle and Radiochemistry Research

Zirconium-Hafnium Separation Methodologies

The chemical similarity of zirconium and hafnium makes their separation a challenging but critical process for producing nuclear-grade zirconium. proseaworld.comtandfonline.com Various methods have been developed, with solvent extraction from nitrate (B79036) mediums being a commercially dominant technique. ias.ac.intandfonline.com

Solvent extraction is a widely used hydrometallurgical method for separating zirconium and hafnium on an industrial scale. tandfonline.com This process leverages the differential solubility of zirconium and hafnium complexes in two immiscible liquids. In nitrate systems, tributyl phosphate (B84403) (TBP) is a common extractant. proseaworld.comscirp.org For instance, a mixed aqueous solution of hafnium nitrate and zirconium nitrate can be separated by partitioning the zirconium into TBP dissolved in kerosene. wikipedia.org

The efficiency of this separation is influenced by factors such as the acidity of the aqueous phase and the concentration of the extractant. scirp.org Research has shown that centrifugal extraction technology can significantly enhance the separation efficiency in nitrate systems by overcoming issues like emulsification and achieving rapid phase separation. proseaworld.com

Table 1: Key Parameters in Zirconium-Hafnium Separation by Solvent Extraction

ParameterDescriptionSignificance
Extractant An organic compound that selectively complexes with one of the metals.TBP is a common choice in nitrate systems. proseaworld.comscirp.org
Aqueous Medium The solution containing the mixture of zirconium and hafnium nitrates.Nitric acid concentration is a critical factor. scirp.org
Separation Factor A measure of the effectiveness of the separation between two elements.Higher values indicate a more efficient separation.
Phase Separation The process of the immiscible aqueous and organic layers separating after mixing.Rapid and clean separation is crucial for industrial processes. proseaworld.com

A study on the separation of zirconium and hafnium from nitric solutions using various extractants found that with TBP, the extraction percentage and the separation factor increased significantly at higher nitric acid concentrations. scirp.org Another method involves using a mixture of diisobutyl ketone (DIBK) and Di(2-ethylhexyl) phosphoric acid (P204) in a thiocyanic acid medium, where hafnium is preferentially extracted into the organic phase. researchgate.net

While hydrometallurgical methods like solvent extraction are prevalent, pyrometallurgical processes, which involve high-temperature operations, also exist for zirconium-hafnium separation. ias.ac.inresearchgate.net These can include fractional distillation and molten salt extraction. tandfonline.comresearchgate.net

Hydrometallurgical routes, dominated by solvent extraction, are often lengthy and can generate significant waste. researchgate.netresearchgate.net Pyrometallurgical methods offer the potential for a more compact and efficient process. researchgate.net However, the current industrial production of nuclear-grade zirconium often involves a combination of both hydro- and pyrometallurgical steps. ias.ac.in

Reprocessing of Spent Nuclear Fuels

Zirconium is a significant fission product in spent nuclear fuel. nih.gov Its presence and chemical behavior are important considerations in reprocessing, which aims to recover reusable materials like uranium and plutonium and to manage radioactive waste. world-nuclear.org

High-level liquid waste (HLLW) generated from reprocessing contains a variety of fission products, including zirconium. tandfonline.com Recovering zirconium from HLLW can reduce the volume of waste requiring geological disposal. cvmr.ca Research has focused on developing processes to recover zirconium from used fuel cladding, which is primarily composed of Zircaloy, a zirconium alloy. cvmr.ca

Solvent extraction and adsorption are among the methods investigated for separating zirconium from HLLW. tandfonline.comglobal.toshiba For example, studies have explored the use of bis(2-ethylhexyl)phosphoric acid (HDEHP) as an extractant for the continuous separation of molybdenum and zirconium from simulated HLLW. tandfonline.com

Zirconium can interfere with the separation processes used in reprocessing, such as the PUREX (Plutonium and Uranium Recovery by Extraction) process. mdpi.comresearchgate.net The formation of undesirable precipitates or stable complexes can complicate the separation of uranium and plutonium from other fission products. nih.govmdpi.com For instance, zirconium can be extracted by dibutylphosphoric acid (HDBP), a degradation product of TBP, leading to the formation of precipitates in the organic phase. nih.gov

The co-extraction of zirconium with other elements, like technetium, can also pose challenges to the efficient separation and purification of the final uranium and plutonium products. researchgate.net Understanding the complex chemistry of zirconium in these systems is crucial for optimizing reprocessing flowsheets. nih.gov

Radiolytic Stability and Decomposition Studies

The behavior of zirconium nitrate under irradiation is a key area of research, as it is present in the highly radioactive environment of spent nuclear fuel and HLLW. The radiolytic decomposition of nitrates can lead to the formation of various reactive species. tandfonline.com

Studies on the gamma-ray induced decomposition of zirconium nitrate have shown that the presence of sulfate (B86663) matrices can enhance the decomposition process. tandfonline.com The thermal decomposition of zirconium nitrate has also been investigated, with studies showing it decomposes to zirconium oxide at temperatures between 100 and 400 °C. epj-n.org

Gamma-Radiolytic Decomposition of Solid Zirconium Nitrate and its Mixtures

The study of the gamma-radiolytic decomposition of solid zirconium nitrate, also known as nitric acid, zirconium salt, is crucial for understanding its stability in radioactive environments, particularly within the nuclear fuel cycle. Research in this area has explored the effects of absorbed radiation dose, temperature, and the presence of various additives on the decomposition process.

The primary product quantified in these studies is the nitrite (B80452) ion (NO₂⁻), and its formation is expressed as a G-value, which represents the number of molecules created per 100 eV of energy absorbed by the material.

Research Findings

The gamma-radiolysis of solid zirconium nitrate leads to its decomposition, yielding nitrite ions and oxygen. The mechanism of this decomposition is complex and influenced by several factors, including the total absorbed dose of radiation and the crystalline structure. akjournals.com

Research conducted on the gamma-radiolysis of pure solid zirconium nitrate shows that the concentration of the resulting nitrite ([NO₂⁻]) increases linearly with the absorbed dose up to approximately 40 kGy. akjournals.com Beyond this point, the rate of production slows down, suggesting that reverse reactions may become more significant at higher doses. akjournals.com The radiation chemical yield, or G(NO₂⁻) value, is observed to decrease as the total absorbed dose increases. akjournals.comresearchgate.net

The effect of temperature on the radiolysis of zirconium nitrate has been investigated in the range of 80 K to 350 K. At an absorbed dose of 4.5 kGy, G(NO₂⁻) values were found to be slightly higher at room temperature, decreasing at both higher and lower temperatures within this range. niscpr.res.in

The decomposition of zirconium nitrate when mixed with potassium halides (KCl, KBr, and KI) has been studied extensively. akjournals.comresearchgate.netresearchgate.net The presence of these halides influences the radiolytic decomposition, though the effect varies with the composition of the mixture.

Effect of Composition : The radiation-induced decomposition is dependent on the concentration of zirconium nitrate in the binary mixtures. akjournals.com A plot of the G(NO₂⁻) value against the composition of the zirconium nitrate-potassium halide mixtures reveals a somewhat parabolic curve, with a minimum G-value observed at a composition of 75% Zr(NO₃)₄ and 25% potassium halide (KX). akjournals.comresearchgate.net This indicates that at this specific composition, the radiation-induced decomposition becomes independent of the nature of the added halide and the absorbed dose. akjournals.com

Enhancement of G(NO₂⁻) : The addition of potassium halides can enhance the G(NO₂⁻) values, but this effect is most prominent at a specific composition of 75% halide. akjournals.com Potassium iodide (KI) was noted to not affect the G-value as significantly as potassium chloride (KCl) and potassium bromide (KBr). akjournals.comresearchgate.net

The data below illustrates the G(NO₂⁻) values for various mixtures at different absorbed doses.

Interactive Data Table: G(NO₂⁻) Values for Zirconium Nitrate and its Mixtures with Potassium Halides Note: The following table is a representative summary based on descriptive findings. Actual values may vary based on specific experimental conditions.

MaterialAbsorbed Dose (kGy)Reported G(NO₂⁻) TrendReference
Pure Zr(NO₃)₄Increases up to 550Decreases with increasing dose akjournals.com
Zr(NO₃)₄ + 25% KClLow Dose (~20 kGy)Higher G(NO₂⁻) than pure Zr(NO₃)₄ akjournals.com
Zr(NO₃)₄ + 25% KClHigh Dose (200-500 kGy)Small, linear decrease akjournals.com
Zr(NO₃)₄ + 25% KBrLow Dose (~20 kGy)Higher G(NO₂⁻) than pure Zr(NO₃)₄ akjournals.com
Zr(NO₃)₄ + 25% KBrHigh Dose (200-500 kGy)Small, linear decrease akjournals.com
Zr(NO₃)₄ + 75% KXLow Dose (~20 kGy)Maximum G(NO₂⁻) values observed akjournals.com
Zr(NO₃)₄ + 75% KXHigh DoseG(NO₂⁻) values decrease akjournals.com

The influence of various metal oxide additives on the gamma-ray induced decomposition of zirconium nitrate has also been investigated. researchgate.netresearchgate.net These studies were conducted with binary mixtures containing different mole percentages of oxides at absorbed doses up to 260 kGy. researchgate.net The findings suggest that the oxides can either enhance or retard the decomposition process.

Enhancement : The presence of Vanadium(V) oxide (V₂O₅), Lead(II) oxide (PbO), and Thorium dioxide (ThO₂) was found to enhance the radiation chemical yield (G(NO₂⁻)). researchgate.netresearchgate.net

Retardation : Conversely, Zirconium dioxide (ZrO₂), Manganese dioxide (MnO₂), Arsenic(III) oxide (As₂O₃), Copper(II) oxide (CuO), Magnesium oxide (MgO), and Molybdenum trioxide (MoO₃) decreased the G(NO₂⁻) values. researchgate.netresearchgate.net

The proposed mechanism for these effects involves the formation of radical species. researchgate.net It is suggested that oxides like V₂O₅ and PbO act as electron donor centers, which enhances decomposition, while oxides like ZrO₂ and MnO₂ act as electron acceptor centers, thus retarding the rate of decomposition. researchgate.net Electron Spin Resonance (ESR) and Thermoluminescence (TL) measurements support the role of radical species in the decomposition process. researchgate.netresearchgate.net

The table below summarizes the effect of adding 10 mol% of various oxides on the G(NO₂⁻) values for the decomposition of zirconium nitrate.

Interactive Data Table: Effect of Metal Oxide Additives on G(NO₂⁻) of Zirconium Nitrate

Additive (10 mol%)Effect on G(NO₂⁻)Proposed RoleReference
As₂O₃DecreaseElectron Acceptor researchgate.net
CuODecreaseElectron Acceptor researchgate.net
MgODecreaseElectron Acceptor researchgate.net
MnO₂DecreaseElectron Acceptor researchgate.netresearchgate.net
MoO₃DecreaseElectron Acceptor researchgate.net
PbOIncreaseElectron Donor researchgate.netresearchgate.net
ThO₂IncreaseElectron Donor researchgate.netresearchgate.net
V₂O₅IncreaseElectron Donor researchgate.netresearchgate.net
ZnONot specifiedElectron Donor researchgate.net
ZrO₂DecreaseElectron Acceptor researchgate.netresearchgate.net

Environmental Applications and Remediation Research

Catalytic Converters and Emission Reduction Systems Research

Zirconium-based materials, often derived from zirconium nitrate (B79036), are integral to modern catalytic converters and emission reduction systems. chemiis.comwnxrematerial.com These materials exhibit exceptional chemical stability, making them suitable for the harsh conditions within a vehicle's exhaust system. wnxrematerial.com

Research has focused on the use of zirconium dioxide (ZrO₂), which can be synthesized from zirconium nitrate, as a key component in three-way catalytic converters. ijsr.netijltes.com These converters are designed to simultaneously reduce emissions of carbon monoxide (CO), hydrocarbons (HC), and nitrogen oxides (NOx). The addition of zirconium enhances the thermal stability and oxygen storage capacity of the catalyst, crucial for efficient NOx reduction. scirp.org

Detailed Research Findings:

Enhanced Performance of Three-Way Catalysts: Studies have shown that incorporating cerium-zirconium composite oxides, prepared using precursors like rare earth nitrates, significantly improves the catalytic activity for the reduction of NOx. scirp.org The ability of zirconium to facilitate the conversion between Ce³⁺ and Ce⁴⁺ enhances the catalyst's oxidizing power. scirp.org

Low-Cost Catalyst Development: Researchers have investigated the use of less expensive catalyst materials, such as copper nitrate, titanium dioxide, and zirconium dioxide, as alternatives to precious metals like platinum and palladium. ijsr.netijltes.com These newer catalytic converters have demonstrated a significant reduction in emissions. ijsr.net

Zirconium Nitride as a Platinum Alternative: Nanoparticulate zirconium nitride (ZrN), which can be synthesized from zirconium-containing precursors, has shown performance surpassing that of platinum for the oxygen reduction reaction (ORR) in alkaline environments. nih.goved.ac.uk This is a critical reaction in fuel cells and metal-air batteries. ZrN exhibits higher stability and comparable activity to commercial platinum catalysts. nih.gov

Table 1: Comparison of Zirconium Nitride (ZrN) and Platinum/Carbon (Pt/C) Catalysts for Oxygen Reduction Reaction

FeatureZrN NanoparticlesCommercial Pt/C Catalyst
Half-wave potential (E₁/₂) 0.80 V0.80 V
Stability (ΔE₁/₂ after 1,000 cycles) -3 mV-39 mV
Current Decrease (after 36h for ZrN, 12h for Pt/C) 4%44%

This table presents a comparison of the electrocatalytic performance of Zirconium Nitride nanoparticles and a commercial Platinum/Carbon catalyst for the oxygen reduction reaction in a 0.1 M KOH solution, based on data from a 2020 study published in Nature Materials. nih.goved.ac.uk

Water and Air Purification Technologies Development

Zirconium-based materials, synthesized from zirconium nitrate, are being extensively researched for their potential in water and air purification. Their high surface area and porous structure make them effective adsorbents for a variety of pollutants. rsc.org

In water treatment, zirconium-based metal-organic frameworks (Zr-MOFs) have shown great promise for the removal of organic pollutants and heavy metal ions. rsc.orgresearchgate.net The tunability of their pore size and chemical functionality allows for the selective adsorption of specific contaminants. researchgate.net Defect engineering in Zr-MOFs, which involves creating missing linkers or clusters in the structure, can further enhance their adsorption capacity by creating more active binding sites. rsc.org

Detailed Research Findings:

Phosphate (B84403) and Nitrate Removal: Zirconium-encapsulated chitosan (B1678972) quaternized beads have demonstrated high adsorption capacities for both nitrate and phosphate ions in aqueous solutions. researchgate.net The mechanism involves electrostatic attraction, ion exchange, and surface complexation. researchgate.net

Arsenic Removal: Materials like zeolites, activated carbons, and clay minerals modified with zirconium have proven effective in removing arsenic (both As(III) and As(V)) from water. google.com The zirconium is typically attached to the surface of these materials in the form of zirconium hydroxide (B78521). google.com

CO₂ Adsorption: Three-dimensionally ordered macroporous (3DOM) metal oxides, including those containing zirconium, have shown excellent potential for carbon dioxide adsorption. scispace.com

Table 2: Adsorption Capacities of Zirconium-Based Adsorbents for Water Pollutants

AdsorbentPollutantAdsorption Capacity (mg/g)Reference
Zirconium-encapsulated chitosan quaternized beadsNitrate80.2 researchgate.net
Zirconium-encapsulated chitosan quaternized beadsPhosphate67.7 researchgate.net
Zirconium oxide coated sludgeNitrate31 researchgate.net
Dry UiO-66 (a Zr-terephthalate MOF)Rhodamine-B dye75.850

This table summarizes the maximum adsorption capacities of different zirconium-based materials for various water pollutants as reported in the cited research.

Adsorption and Separation Processes in Environmental Contexts

The principles of adsorption and separation using zirconium compounds extend to various environmental applications beyond just water and air purification. These processes are crucial for waste management and the recovery of valuable elements. ontosight.aimdpi.com

Zirconium's ability to form stable complexes is exploited in nuclear waste management for the separation of specific radionuclides. ontosight.ai In a different context, zirconium-based resins are used for the purification of other elements, such as the separation of scandium from zirconium, which is a significant challenge due to their similar chemical properties. mdpi.com

Detailed Research Findings:

Separation of Scandium and Zirconium: A novel extraction resin, SiO₂-P modified with trialkyl phosphine (B1218219) oxide (TRPO), has shown excellent performance in separating scandium and zirconium in both sulfuric and hydrochloric acid media. mdpi.com The greater affinity of the P=O groups on the resin for zirconium is the key to this separation. mdpi.com

Third Phase Formation in Solvent Extraction: The extraction of zirconium nitrate by tributyl phosphate (TBP) is a fundamental process in nuclear fuel reprocessing. acs.org Research has investigated the conditions leading to the formation of a third phase, which can complicate the separation process. acs.org The concentration of nitric acid in the aqueous phase plays a crucial role in this phenomenon. acs.org

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For zirconium nitrate (B79036) and its derivatives, DFT studies have been crucial in elucidating the structure and stability of related nanomaterials and the nature of its interactions with various ligands.

Zirconia (ZrO₂) nanoparticles, often synthesized using zirconium nitrate as a precursor, exhibit properties that are highly dependent on their size and structure. rsc.orgnih.gov DFT calculations have provided significant insights into these nanoparticles. rsc.org

Theoretical studies have investigated the atomic structure, thermodynamic stability, and electronic properties of zirconia nanoparticles, typically ranging from 0.9 to 2 nm in size. researchgate.net Research has shown that the formation energies of these nanoparticles scale linearly with the particle size. researchgate.net A key finding from DFT studies is that the energy required to create a neutral oxygen vacancy is considerably lower in nanoparticles compared to extended zirconia surfaces. researchgate.netacs.org This suggests that nanostructuring can be a method for tuning the reducibility and reactivity of zirconia. researchgate.net

For instance, the formation energy of an oxygen vacancy at a two-coordinated corner site (O₂c) on a nanoparticle is significantly lower than on a stable zirconia surface, making these sites more reactive. acs.org This enhanced reactivity at low-coordinated sites can lead to different chemical behaviors, such as the homolytic dissociation of H₂ molecules, which is not the preferred pathway on extended surfaces. researchgate.net These low-coordinated sites also introduce defect states in the electronic structure, which can reduce the band gap and enhance interactions with other particles. researchgate.net

Table 1: DFT Calculated Oxygen Vacancy Formation Energies in Zirconia
SystemSite TypeFormation Energy (eV)Source
Extended t-ZrO₂ (101) Surface3-coordinated (O₃c)5.97 acs.org
Extended t-ZrO₂ (101) Surface4-coordinated (O₄c)5.67 acs.org
Zr₁₆O₃₂ Nanoparticle2-coordinated (O₂c)3.94 acs.org
Zr₄₀O₈₀ Nanoparticle2-coordinated (O₂c)3.80 acs.org
Zr₈₀O₁₆₀ Nanoparticle2-coordinated (O₂c)2.62 acs.org

DFT calculations have been extensively applied to study the complexation of zirconium nitrate with various organic ligands, which is fundamental to its application in liquid-liquid extraction processes, such as nuclear fuel reprocessing. researchgate.netresearchgate.net These studies help in understanding the binding mechanisms and selectivity of different extractants.

Research has investigated the interactions between zirconium nitrate and ligands like tri-n-butyl phosphate (B84403) (TBP), as well as various amyl phosphates and phosphonates. researchgate.netresearchgate.net DFT methods are used to establish the ground state geometries of the resulting complexes and to calculate complexation energies. researchgate.netresearchgate.net For example, studies on amyl phosphates revealed that the formation of aqua (1:1) complexes with ligands like tri-secondary amyl phosphate (TsAP) is more stable compared to tri-n-amyl phosphate (TAP), a stability attributed to intra-molecular hydrogen bonding. researchgate.net

Energy Decomposition Analysis (EDA) within DFT shows that the formation of these complexes involves significant deformation of the original zirconium nitrate structure. researchgate.netresearchgate.net This deformation energy can be substantial, ranging from 48 to 50 kcal/mol, and appears to be independent of whether the ligand is a phosphonate (B1237965) or a phosphate. researchgate.net The calculations also show that complexation energies are generally higher for phosphonate ligands than for phosphate ligands, indicating stronger binding. researchgate.net

Table 2: DFT Calculated Gas Phase Complexation and Extraction Energies for Zr(NO₃)₄ with Different Ligands
Ligand ClassLigand ExampleComplexation Energy (kcal/mol)Extraction Energy (kcal/mol)Source
PhosphonatesDBBP/DAAPca. -61ca. -53 researchgate.net
PhosphatesTBPca. -58ca. -50 researchgate.net

Furthermore, DFT studies have explored the stereochemistry of these complexes. For di-solvate complexes with TBP and tri-iso-amyl phosphate (TiAP), distorted structures with cis-orientations of the ligands are found to be higher in energy than the ground state trans-geometries. researchgate.net Upon complexation, the P=O bonds in the ligands elongate, leading to a red shift in their stretching frequencies. researchgate.net

Molecular Dynamics and Simulation Methodologies

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes like aggregation and phase behavior that are inaccessible to static DFT calculations.

Extensive MD simulations have been conducted on systems containing zirconium nitrate, particularly in the context of solvent extraction systems used in nuclear fuel recycling. nih.govmanchester.ac.uk These simulations often model a complex fluid composed of zirconium nitrate, water, nitric acid, tri-n-butyl phosphate (TBP), and an organic diluent like n-octane. nih.govmanchester.ac.uk

A significant finding from these simulations is the tendency of zirconium nitrate complexes, such as Zr(NO₃)₄(TBP)₂, to form hierarchical structures. nih.gov The complexes first aggregate into primary clusters, which can then assemble into larger superclusters. nih.govmanchester.ac.uk An important discovery is the role of a dynamic equilibrium between cis and trans isomers of the metal complex in this aggregation behavior. nih.govmanchester.ac.uk While the isolated isomers have similar energies, simulations indicate that the aggregated clusters are predominantly composed of the cis isomers. nih.govmanchester.ac.uk It is hypothesized that as the metal concentration increases, more clustering occurs, shifting the chemical equilibrium towards the cis isomer. nih.govmanchester.ac.uk

These simulations employ sophisticated force fields to model the interactions between the different components of the system. nih.govamazonaws.com The simulations are typically run in an isothermal-isobaric (NpT) ensemble, maintaining constant pressure and temperature to mimic experimental conditions. nih.gov The analysis of these simulations provides detailed molecular arrangements within the clusters and helps to understand the forces, such as electrostatic interactions and hydrogen bonds, that stabilize these large aggregates. amazonaws.com

Table 3: Example of a Molecular Dynamics Simulation System for Zirconium Nitrate Extraction
ComponentNumber of MoleculesVolume FractionSource
Zirconium Complex (Zr(NO₃)₄(TBP)₂)400.019 nih.gov
Tri-n-butyl phosphate (TBP)5480.127 nih.gov
Nitric Acid (HNO₃)3920.011 nih.gov
Water (H₂O)700.001 nih.gov
n-octane65220.845 nih.gov

Emerging Research Directions and Unresolved Challenges

Advanced Characterization Techniques for In-Situ Studies

A significant challenge in harnessing the full potential of zirconium nitrate (B79036) lies in understanding the complex chemical and physical transformations that occur during the synthesis of materials. Historically, characterization has been performed ex-situ, or after the reaction is complete, providing only a final snapshot of the material. Modern research increasingly employs advanced characterization techniques to study these processes in-situ, providing real-time data on reaction mechanisms, phase transitions, and particle formation.

High-temperature X-ray diffraction (XRD) has been instrumental in determining the phase composition of the thermal decomposition products of zirconium salts as they are heated. researchgate.net This allows researchers to observe the crystallization of zirconia and the stability of its various polymorphs (tetragonal, monoclinic, cubic) under specific atmospheric and temperature conditions. researchgate.net Similarly, in-situ synchrotron X-ray diffraction provides high-resolution, time-resolved data crucial for studying dynamic processes like the precipitation and dissolution of secondary phases in zirconium alloys derived from these salts. psu.edu

For solution-based studies, techniques analyzing X-ray scattering data, such as Pair Distribution Function (PDF) analysis, are being used to probe the structure of zirconium ions and their complexes in aqueous and non-aqueous solutions. desy.denih.gov This provides direct insight into the speciation of zirconium, a critical factor influencing hydrolysis and precipitation behavior. Furthermore, advanced microscopy and spectroscopy methods, including environmental scanning electron microscopy (ESEM) and in-situ Raman spectroscopy, enable the direct observation of processes like oxidation and film formation on zirconium-based materials in controlled environments. researchgate.netscilit.com These in-situ approaches are critical for developing a mechanistic understanding of how precursor chemistry dictates final material properties.

Optimization of Synthesis Parameters for Tailored Material Properties

The properties of materials derived from zirconium nitrate, particularly zirconium dioxide (zirconia, ZrO₂), are highly dependent on the conditions of their synthesis. A major focus of current research is the precise optimization of these parameters to tailor material characteristics such as crystalline phase, particle size, surface area, and porosity for specific applications.

Key synthesis parameters that are actively being investigated include:

pH: The pH of the aqueous zirconium nitrate solution during hydrolysis is a critical factor. For the synthesis of ZrO₂ nanoparticles, maintaining a pH between 2 and 3 has been identified as a key parameter for optimization.

Temperature: Reaction temperature significantly influences hydrolysis rates and the resulting particle characteristics. For instance, thermal hydrolysis at 98°C can produce zirconia particles of around 80 nm, while lower temperatures in different environments can yield different morphologies.

Precursor Concentration and Type: The concentration of the zirconium nitrate solution impacts nucleation and growth kinetics. Studies have also shown that the choice of precursor salt (e.g., zirconium nitrate vs. zirconium oxychloride) can influence the phase composition of the final zirconia product, with nitrates sometimes leading to a lower proportion of the desirable metastable tetragonal phase.

Synthesis Method: Different synthesis routes, such as co-precipitation, sol-gel, hydrothermal synthesis, and solution combustion, offer distinct advantages for controlling material properties. In solution combustion synthesis, for example, the oxidant-to-fuel ratio is a crucial parameter that can be adjusted to produce finer, more porous powders or more agglomerated materials.

The ability to manipulate these parameters allows for the creation of materials with optimized performance, such as enhancing the mechanical properties of zirconia ceramics by controlling the stability of the tetragonal phase for improved toughness. dtu.dk

Table 1: Influence of Synthesis Parameters on Zirconia Crystalline Phase
PrecursorSynthesis MethodKey ParameterResulting Phase(s)
Zirconyl NitratePrecipitationpH <5 or >12High fraction of Tetragonal
Zirconyl NitrateSupercritical HydrothermalAlkali-freeMonoclinic
Zirconyl Nitrate MonohydrateMicrowave-assisted Combustion-Cubic

Development of Novel Zirconium-Based Functional Materials

Zirconium nitrate is a versatile and crucial precursor for a wide array of advanced functional materials beyond traditional zirconia ceramics. chemiis.com Its utility stems from its solubility and its ability to decompose cleanly into zirconium oxide upon heating. wikipedia.org Research is actively expanding the portfolio of materials synthesized from this salt.

Current areas of development include:

Advanced Coatings and Thin Films: Zirconium nitrate is used to create advanced ceramic coatings that provide exceptional resistance to high temperatures, corrosion, and wear, finding applications in the aerospace and automotive industries. nanorh.com It is also employed as a precursor in chemical vapor deposition (CVD) to deposit thin films of zirconia, which are valuable in microelectronics and optics due to their high refractive index and durability. wikipedia.org

High-Strength Composites: It serves as a starting material for zirconium-based composite materials that are essential in applications demanding high strength and resilience to extreme conditions. nanorh.com

Catalysis: Zirconium-based materials derived from nitrate precursors are effective catalysts in a variety of organic reactions, including oxidation, nitration, and hydrogenation processes. nanorh.com Anhydrous zirconium nitrate itself can act as a Lewis acid catalyst for synthesizing N-substituted pyrroles. wikipedia.org

Energetic Materials: A novel and emerging application is in the synthesis of energetic metal-organic frameworks (MOFs). For example, the zirconium-based MOF known as UiO-66-NH2, synthesized using zirconium precursors, functions as a dual-purpose material, acting as both a high-energy-density material and a superior catalyst for the decomposition of solid propellants. researchgate.net

Biomedical Applications: Zirconium nanoparticles derived from various precursors are being explored for biomedical uses, including in bone tissue engineering and hip arthroplasty, due to their biocompatibility and mechanical strength. nih.gov

Addressing Gaps in Aqueous Zirconium Thermodynamics

Despite the widespread use of zirconium nitrate, a fundamental understanding of the behavior of the zirconium ion in aqueous solutions remains incomplete. The aqueous chemistry of zirconium is exceedingly complex due to the high charge of the Zr⁴⁺ ion, which leads to extensive hydrolysis and polymerization, even in highly acidic solutions. This complexity has resulted in significant gaps and contradictions in the available thermodynamic data. pageplace.deoecd-nea.org

Major unresolved challenges in this area include:

Contradictory Hydrolysis Data: Comprehensive reviews of zirconium thermodynamics have highlighted that published data on the hydrolysis of zirconium are highly contradictory, with reported stability constants for various complexes spanning several orders of magnitude. pageplace.deoecd-nea.org This makes accurate speciation modeling difficult.

Uncertainty in Speciation: There is ongoing debate about the exact nature of the zirconium species present in solution. For instance, the existence of the simple zirconyl ion (ZrO²⁺) in aqueous solutions has been questioned and, by some accounts, conclusively disproven, with evidence pointing towards more complex polynuclear ions like the tetramer [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ as the dominant species. nih.govresearchgate.net

Lack of a Consistent Database: There is a recognized need for further experimental work to resolve these discrepancies and develop a consistent and reliable thermodynamic database for aqueous zirconium complexes. oecd-nea.org Such a database is crucial for accurately modeling the behavior of zirconium in various chemical and geochemical systems.

To address these gaps, researchers are increasingly turning to computational chemistry. Methods such as density functional theory (DFT) are being used to calculate the thermodynamic stability of different aqueous zirconium clusters, offering a theoretical approach to complement experimental data and help resolve long-standing questions about speciation. lbl.gov

Q & A

Basic Research Questions

Q. How can zirconium nitrate solutions be prepared without precipitation during sample preparation?

  • Methodological Answer : To avoid precipitation, maintain nitric acid concentration at 0.5 M and use controlled acidification. Solutions should be prepared in standard flasks with sequential dilution, avoiding evaporation to dryness, as hydrated zirconium salts are insoluble. Acid-stabilized conditions (e.g., 1M perchloric acid) and pH adjustment to ≤0 are critical .

Q. What analytical methods are suitable for quantifying zirconium in nitric acid matrices?

  • Methodological Answer : Laser-Induced Breakdown Spectroscopy (LIBS) is effective for Zr quantification in nuclear reprocessing streams, offering rapid analysis with minimal sample preparation. Electrodialysis is also viable for separating Zr from nitric acid solutions, particularly in studies requiring isolation of ionic species .

Q. What factors influence the dissolution rate of zirconium in nitric-hydrofluoric acid mixtures?

  • Methodological Answer : The dissolution rate is diffusion-controlled, dependent on HF concentration. At HNO₃/HF molar ratios >0.55, hydrogen evolution ceases, and enthalpy of solution plateaus. Rate inhibition occurs at HNO₃ concentrations >0.4 M due to passivation effects .

Advanced Research Questions

Q. What mechanisms explain stress corrosion cracking (SCC) in zirconium alloys exposed to nitric acid?

  • Methodological Answer : SCC in Zr alloys is transgranular and crystallographically oriented, occurring on planes like {T214} or {U210}. Crack velocity increases with temperature but is independent of electrochemical potential. Hydrogen embrittlement is ruled out, as fractures lack hydride-related features .

Q. How can contradictory data on safe nitric acid concentration thresholds for zirconium use be resolved?

  • Methodological Answer : Conflicting reports (e.g., safe use below 70% HNO₃ vs. SCC risk above 60%) stem from differences in stress states and impurities. Controlled slow strain-rate testing (10⁻⁶/sec) under varying acid concentrations (25–250°C) is recommended to map failure thresholds .

Q. What optimizes TBP extraction for zirconium-hafnium separation in nitrate systems?

  • Methodological Answer : Tributyl phosphate (TBP) achieves high Zr/Hf separation coefficients (>10) in nitric acid feeds. Optimal conditions include HNO₃ concentrations >5 M and staged extraction to minimize co-extraction of impurities like Ti or Fe .

Q. How should experiments be designed to study zirconium corrosion under combined thermal and mechanical stresses?

  • Methodological Answer : Use constant deflection or slow strain-rate techniques with Zircaloy-4 specimens. Monitor crack propagation via SEM (e.g., fracture surfaces at 500X magnification) and correlate with acid concentration (e.g., 90% HNO₃ at 25°C) and rolling direction effects .

Q. How do fluoride impurities affect zirconium’s corrosion resistance in nitric acid environments?

  • Methodological Answer : Fluoride ions destabilize passive oxide layers, accelerating corrosion. In reprocessing plants, Zr-4 alloys are preferred due to their resistance to HNO₃-HF vapors. Mitigation involves maintaining HNO₃ dominance (>90% by volume) to suppress fluoride activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.